molecular formula C22H20N2O4S B11544359 4-[(E)-{[4-(acetylamino)phenyl]imino}methyl]phenyl 4-methylbenzenesulfonate

4-[(E)-{[4-(acetylamino)phenyl]imino}methyl]phenyl 4-methylbenzenesulfonate

Cat. No.: B11544359
M. Wt: 408.5 g/mol
InChI Key: UHSLCGCFRCDXFO-UHFFFAOYSA-N
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Description

4-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE is an organic compound with a complex structure It is characterized by the presence of an imine group (C=N) and a sulfonate ester group (SO3R)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE typically involves the reaction of 4-acetamidobenzaldehyde with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The sulfonate ester group can also participate in interactions with biological molecules, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE
  • 4-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE

Uniqueness

4-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE is unique due to the presence of the acetamido group, which can enhance its biological activity and specificity. This compound’s structural features allow for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C22H20N2O4S

Molecular Weight

408.5 g/mol

IUPAC Name

[4-[(4-acetamidophenyl)iminomethyl]phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C22H20N2O4S/c1-16-3-13-22(14-4-16)29(26,27)28-21-11-5-18(6-12-21)15-23-19-7-9-20(10-8-19)24-17(2)25/h3-15H,1-2H3,(H,24,25)

InChI Key

UHSLCGCFRCDXFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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